4-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3OS/c1-17-11(9-3-2-4-10(9)16-17)6-15-13(18)12-5-8(14)7-19-12/h5,7H,2-4,6H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFMLYNEOKSFSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide is a synthetic compound with significant potential in pharmacological applications. Its unique structure combines a bromo substituent with a thiophene carboxamide framework, which may contribute to its biological activities. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 340.24 g/mol. The structure features a thiophene ring and a cyclopentapyrazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H14BrN3OS |
| Molecular Weight | 340.24 g/mol |
| Purity | ≥95% |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit various enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The presence of the thiophene and pyrazole rings suggests potential interactions with cell signaling pathways, possibly affecting cellular proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that related compounds may exhibit antimicrobial properties, which could be relevant for developing new antibiotics.
Antimicrobial Activity
A study investigated the antimicrobial properties of thiophene derivatives and found that compounds similar to this compound displayed significant activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicated that at lower concentrations (below 50 µM), the compound exhibited minimal cytotoxic effects on human cell lines, suggesting a favorable therapeutic index.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 25 | 90 |
| 50 | 75 |
Case Studies
-
Study on Anticancer Properties : A recent study explored the anticancer potential of similar thiophene derivatives in breast cancer cell lines. The results showed that these compounds could induce apoptosis through the activation of caspase pathways.
"The introduction of bromine in the structure significantly enhances its interaction with DNA, leading to increased cytotoxicity in cancer cells" .
- Research on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of compounds containing thiophene moieties. The results indicated that these compounds could reduce pro-inflammatory cytokine production in macrophages.
Q & A
Basic: What are the standard synthetic protocols for preparing 4-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Amide bond formation between the thiophene-2-carboxamide moiety and the cyclopenta[c]pyrazol-methylamine derivative under coupling agents like EDCI or DCC .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) are preferred to stabilize intermediates and enhance reaction efficiency. Temperature control (60–80°C) is critical to minimize side reactions .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the product, with yields typically ranging from 65–80% .
Advanced: How can reaction conditions be optimized to improve yield and purity of the target compound?
Answer:
Advanced optimization strategies include:
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) to control exothermic reactions and reduce decomposition .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for bromine retention) or Lewis acids (e.g., ZnCl₂) may enhance regioselectivity in cyclopenta[c]pyrazole formation .
- In-line monitoring : Techniques like HPLC or TLC track reaction progression, enabling real-time adjustments to solvent ratios or reagent stoichiometry .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl group at C2 of pyrazole, bromine at C4 of thiophene) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 394.05) and isotopic patterns for bromine .
- IR spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm the carboxamide C=O stretch .
Advanced: How can structural ambiguities (e.g., tautomerism in the pyrazole ring) be resolved?
Answer:
Advanced approaches:
- X-ray crystallography : Determines absolute configuration and confirms the 2-methyl group’s position on the pyrazole ring .
- Dynamic NMR : Detects tautomeric equilibria by analyzing temperature-dependent chemical shifts in DMSO-d₆ .
- DFT calculations : Predict stable tautomers and compare theoretical vs. experimental IR/NMR data .
Basic: What biological activity screening methods are recommended for initial assessment?
Answer:
- In vitro assays :
- Antimicrobial : MIC assays against S. aureus or E. coli .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s thiophene-carboxamide scaffold .
Advanced: How can contradictory bioactivity data (e.g., variable IC₅₀ values) be addressed?
Answer:
- Batch consistency checks : Verify purity (>95% by HPLC) and confirm stereochemical stability via accelerated degradation studies (40°C/75% RH) .
- Target profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding affinity discrepancies .
- Meta-analysis : Compare data across studies using standardized protocols (e.g., cell passage number, serum concentration in assays) .
Basic: What purification strategies effectively remove common by-products?
Answer:
- By-product identification : Common impurities include unreacted bromothiophene precursors or dimerized pyrazole derivatives .
- Techniques :
- Size-exclusion chromatography : Separates dimers based on molecular weight .
- Acid-base extraction : Removes unreacted amines using HCl washes .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Core modifications :
- Replace bromine with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity .
- Substitute the cyclopenta[c]pyrazole with indole or benzothiophene to probe steric effects .
- Bioisosteres : Replace the thiophene ring with furan or pyrrole to assess π-stacking interactions .
Basic: What computational tools predict the compound’s physicochemical properties?
Answer:
- Software :
- Schrödinger Suite : Calculates logP (≈2.8) and polar surface area (≈85 Ų) to estimate bioavailability .
- Gaussian : Models electrostatic potential surfaces to predict reactivity at the carboxamide group .
Advanced: How can degradation pathways be analyzed to improve shelf-life?
Answer:
- Stress testing : Expose the compound to UV light, humidity, or oxidative conditions (H₂O₂) and monitor degradation via LC-MS .
- Mechanistic studies : Identify hydrolytic cleavage points (e.g., amide bond) using isotopic labeling (¹⁸O-H₂O) .
Basic: What in vitro models assess toxicity and pharmacokinetics?
Answer:
- Hepatotoxicity : CYP450 inhibition assays in human liver microsomes .
- Plasma stability : Incubate with mouse or human plasma (37°C, 24h) and quantify intact compound via UPLC .
Advanced: How can ADME properties be optimized for in vivo studies?
Answer:
- Prodrug design : Introduce phosphate esters at the pyrazole methyl group to enhance aqueous solubility .
- Nanoparticle formulation : Use PLGA-based carriers to improve oral bioavailability and reduce hepatic first-pass metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
